Verbascoside

Catalog No.
S546690
CAS No.
61276-17-3
M.F
C29H36O15
M. Wt
624.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Verbascoside

CAS Number

61276-17-3

Product Name

Verbascoside

IUPAC Name

[(3R,5R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C29H36O15

Molecular Weight

624.6 g/mol

InChI

InChI=1S/C29H36O15/c1-13-22(36)23(37)24(38)29(41-13)44-27-25(39)28(40-9-8-15-3-6-17(32)19(34)11-15)42-20(12-30)26(27)43-21(35)7-4-14-2-5-16(31)18(33)10-14/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3/b7-4+/t13-,20?,22?,23?,24+,25+,26+,27?,28?,29-/m0/s1

InChI Key

FBSKJMQYURKNSU-HTBVKDSYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

acteoside, kusaginin, verbascoside

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1C(C([C@H]([C@@H](O1)OC2[C@H](C(OC([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O

Description

The exact mass of the compound Verbascoside is 624.2054 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 603831. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of catechols in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Properties

One of the most widely studied aspects of Verbascoside is its antioxidant activity. Studies have shown it can scavenge free radicals and reactive oxygen species (ROS) in cell cultures, potentially protecting cells from oxidative stress-induced damage. This activity might be beneficial in conditions associated with chronic inflammation and age-related diseases.

Anti-Inflammatory Effects

Verbascoside has demonstrated anti-inflammatory properties in various in vitro and in vivo models. Research suggests it may suppress the production of inflammatory mediators like cytokines and inhibit enzymes involved in the inflammatory response. These findings warrant further investigation into Verbascoside's potential as an anti-inflammatory agent.

Other Potential Applications

Scientific research is exploring Verbascoside's potential applications in various areas:

  • Antiviral activity: Studies have shown Verbascoside possesses antiviral properties against certain viruses, including herpes simplex viruses (HSV-1 and HSV-2).
  • Neuroprotective effects: Verbascoside might offer neuroprotective benefits by reducing oxidative stress and protecting neurons from damage [].
  • Anticancer properties: Preliminary research suggests Verbascoside may exhibit antitumor effects by influencing cell proliferation and apoptosis (programmed cell death) in cancer cells.

Verbascoside is a naturally occurring polyphenol glycoside with a complex structure, primarily composed of caffeic acid and hydroxytyrosol. These components are linked through ester and ether bonds to a rhamnose unit, forming a disaccharide structure known as β-(3′,4′-dihydroxyphenyl)ethyl-O-α-L-rhamnopyranosyl(1→3)-β-D-(4-O-caffeoyl)-glucopyranoside. This compound is prevalent in various plant species belonging to the order Lamiales, including notable genera such as Phlomis, Verbascum, and Buddleja .

Verbascoside's potential health benefits are believed to be مرتبطة (mù guān lián) (associated with) its antioxidant and anti-inflammatory activities [, ]. These properties may come from its ability to interact with cellular pathways involved in inflammation and oxidative stress [, ]. However, the exact mechanisms require further research [, ].

More research is needed to determine the safety profile of verbascoside for human consumption [].

The chemical behavior of verbascoside is characterized by its stability under physiological conditions but susceptibility to hydrolysis under extreme conditions. It can undergo degradation through hydrolysis of its ester bond, particularly when exposed to high temperatures or neutral pH environments . This reaction can lead to the release of its constituent phenolic acids, which may contribute to its biological activities.

Verbascoside exhibits a range of biological activities:

  • Antioxidant Activity: It demonstrates significant free radical scavenging capabilities, including the ability to neutralize superoxide anions and nitric oxide radicals. Its antioxidant mechanisms involve the upregulation of antioxidant enzymes like catalase and glutathione peroxidase via the Nrf2 signaling pathway .
  • Anti-inflammatory Activity: Verbascoside has been shown to modulate inflammatory responses, potentially through inhibition of key transcription factors such as nuclear factor kappa B (NFκB) .
  • Antimicrobial Activity: It possesses antibacterial properties, notably against Staphylococcus aureus, indicating its potential application in treating infections .
  • Genotoxicity: While some studies reported genotoxic effects in vitro, subsequent in vivo studies indicated no significant genotoxicity at high oral doses .

Verbascoside can be synthesized through various methods:

  • Natural Extraction: It is predominantly extracted from plants known for their high verbascoside content, such as Verbascum and Buddleja species.
  • Biotechnological Approaches: Plant cell cultures, particularly hairy root cultures from species like Paulownia tomentosa, have been utilized for producing verbascoside .
  • Chemical Synthesis: Although less common, synthetic routes involving the coupling of caffeic acid and hydroxytyrosol derivatives can yield verbascoside.

Research on verbascoside's interactions with other compounds reveals its potential synergistic effects:

  • It may enhance the bioavailability of other antioxidants when used in combination.
  • Studies indicate that verbascoside can influence the metabolism of certain drugs by interacting with cytochrome P450 enzymes, suggesting careful consideration in polypharmacy scenarios .

Verbascoside shares structural and functional similarities with several other polyphenolic compounds. Here are some notable comparisons:

CompoundStructure SimilarityBiological ActivityUnique Features
ActeosideSimilar glycosidic structureAntioxidant, anti-inflammatoryHigher potency in certain inflammatory models
IsoverbascosideStructural isomerAntioxidantSlightly different pharmacokinetics
OleuropeinContains similar phenolic componentsAntioxidant, antimicrobialPredominantly found in olives; stronger antimicrobial activity

These compounds highlight verbascoside's unique position as a versatile bioactive agent with distinct pharmacological properties while sharing common features with related polyphenols .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

624.20542044 g/mol

Monoisotopic Mass

624.20542044 g/mol

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3TGX09BD5B

MeSH Pharmacological Classification

Immunosuppressive Agents

Other CAS

61276-17-3

Wikipedia

Verbascoside
19-Norprogesterone

Dates

Modify: 2023-08-15
1: D'Antuono I, Bruno A, Linsalata V, Minervini F, Garbetta A, Tufariello M, Mita G, Logrieco AF, Bleve G, Cardinali A. Fermented Apulian table olives: Effect of selected microbial starters on polyphenols composition, antioxidant activities and bioaccessibility. Food Chem. 2018 May 15;248:137-145. doi: 10.1016/j.foodchem.2017.12.032. Epub 2017 Dec 11. PubMed PMID: 29329836.
2: Ma S, Yada K, Lee H, Fukuda Y, Iida A, Suzuki K. Taheebo Polyphenols Attenuate Free Fatty Acid-Induced Inflammation in Murine and Human Macrophage Cell Lines As Inhibitor of Cyclooxygenase-2. Front Nutr. 2017 Dec 12;4:63. doi: 10.3389/fnut.2017.00063. eCollection 2017. PubMed PMID: 29312947; PubMed Central PMCID: PMC5733013.
3: Medjkouh L, Tamendjari A, Alves RC, Laribi R, Oliveira MBPP. Phenolic profiles of eight olive cultivars from Algeria: effect of Bactrocera oleae attack. Food Funct. 2018 Jan 4. doi: 10.1039/c7fo01654a. [Epub ahead of print] PubMed PMID: 29299572.
4: Rossi R, Stella S, Ratti S, Maghin F, Tirloni E, Corino C. Effects of antioxidant mixtures in the diet of finishing pigs on the oxidative status and shelf life of longissimus dorsi muscle packaged under modified atmosphere. J Anim Sci. 2017 Nov;95(11):4986-4997. doi: 10.2527/jas2017.1603. PubMed PMID: 29293718.
5: Xie CX, Zhang M, Li YJ, Geng XT, Wang FQ, Zhang ZY. [Comparison of chemical quality characteristics between radial striations and non-radial striations in tuberous root of Rehmannia glutinosa]. Zhongguo Zhong Yao Za Zhi. 2017 Nov;42(21):4172-4179. doi: 10.19540/j.cnki.cjcmm.20170905.004. Chinese. PubMed PMID: 29271157.
6: Saidi I, Waffo-Téguo P, Ayeb-Zakhama AEL, Harzallah-Skhiri F, Marchal A, Ben Jannet H. Phytochemical study of the trunk bark of Citharexylum spinosum L. growing in Tunisia: Isolation and structure elucidation of iridoid glycosides. Phytochemistry. 2018 Feb;146:47-55. doi: 10.1016/j.phytochem.2017.11.012. Epub 2017 Dec 22. PubMed PMID: 29223063.
7: Dimitrova P, Alipieva K, Grozdanova T, Simova S, Bankova V, Georgiev MI, Popova MP. New iridoids from Verbascum nobile and their effect on lectin-induced T cell activation and proliferation. Food Chem Toxicol. 2018 Jan;111:605-615. doi: 10.1016/j.fct.2017.11.060. Epub 2017 Dec 5. PubMed PMID: 29208506.
8: Ogbole OO, Segun PA, Adeniji AJ. In vitro cytotoxic activity of medicinal plants from Nigeria ethnomedicine on Rhabdomyosarcoma cancer cell line and HPLC analysis of active extracts. BMC Complement Altern Med. 2017 Nov 22;17(1):494. doi: 10.1186/s12906-017-2005-8. PubMed PMID: 29166892; PubMed Central PMCID: PMC5700537.
9: Zou P, Song Y, Lei W, Li J, Tu P, Jiang Y. Application of (1)H NMR-based metabolomics for discrimination of different parts and development of a new processing workflow for Cistanche deserticola. Acta Pharm Sin B. 2017 Nov;7(6):647-656. doi: 10.1016/j.apsb.2017.07.003. Epub 2017 Aug 26. PubMed PMID: 29159024; PubMed Central PMCID: PMC5687315.
10: Algreiby AA, Hammer KA, Durmic Z, Vercoe P, Flematti GR. Antibacterial compounds from the Australian native plant Eremophila glabra. Fitoterapia. 2017 Nov 15. pii: S0367-326X(17)31369-2. doi: 10.1016/j.fitote.2017.11.008. [Epub ahead of print] PubMed PMID: 29155275.
11: Feng Y, Lv M, Lu Y, Liu K, Liu L, He Z, Wu K, Wang X, Zhang B, Wu X. Characterization of binding interactions between selected phenylpropanoid glycosides and trypsin. Food Chem. 2018 Mar 15;243:118-124. doi: 10.1016/j.foodchem.2017.09.118. Epub 2017 Sep 25. PubMed PMID: 29146317.
12: Omar SH, Kerr PG, Scott CJ, Hamlin AS, Obied HK. Olive (Olea europaea L.) Biophenols: A Nutriceutical against Oxidative Stress in SH-SY5Y Cells. Molecules. 2017 Oct 29;22(11). pii: E1858. doi: 10.3390/molecules22111858. PubMed PMID: 29109370.
13: Bellumori M, Cecchi L, Romani A, Mulinacci N, Innocenti M. Recovery and stability over time of phenolic fractions by an industrial filtration system of olive mill wastewaters: a three-year study. J Sci Food Agric. 2017 Nov 6. doi: 10.1002/jsfa.8772. [Epub ahead of print] PubMed PMID: 29105769.
14: Yuan H, Wang T, Zhu CC, Wu AZ, Lin CZ. [Interaction of phenylethanoid glycosides and calf thymus DNA]. Zhongguo Zhong Yao Za Zhi. 2017 Jul;42(14):2725-2729. doi: 10.19540/j.cnki.cjcmm.20170419.002. Chinese. PubMed PMID: 29098828.
15: Yu HH, Zhong M, Ding R, Song T, Yoshimitsu M, Xu XY, Zheng YM. [A quantitative method for simultaneous assay of seven active ingredients with one marker in Scrophularia ningpoensis root]. Zhongguo Zhong Yao Za Zhi. 2017 Jul;42(14):2719-2724. doi: 10.19540/j.cnki.cjcmm.20170419.008. Chinese. PubMed PMID: 29098827.
16: Frezza C, Venditti A, Matrone G, Serafini I, Foddai S, Bianco A, Serafini M. Iridoid glycosides and polyphenolic compounds from Teucrium chamaedrys L. Nat Prod Res. 2017 Oct 23:1-7. doi: 10.1080/14786419.2017.1392948. [Epub ahead of print] PubMed PMID: 29058476.
17: Fu Z, Fan X, Wang X, Gao X. Cistanches Herba: an overview of its chemistry, pharmacology, and pharmacokinetics property. J Ethnopharmacol. 2017 Oct 17. pii: S0378-8741(17)31679-3. doi: 10.1016/j.jep.2017.10.015. [Epub ahead of print] Review. PubMed PMID: 29054705.
18: Kalantari A, Kósa D, Nemes D, Ujhelyi Z, Fehér P, Vecsernyés M, Váradi J, Fenyvesi F, Kuki Á, Gonda S, Vasas G, Gesztelyi R, Salimi A, Bácskay I. Self-Nanoemulsifying Drug Delivery Systems Containing Plantago lanceolata-An Assessment of Their Antioxidant and Antiinflammatory Effects. Molecules. 2017 Oct 20;22(10). pii: E1773. doi: 10.3390/molecules22101773. PubMed PMID: 29053620.
19: Bu Z, He Q, Zhao R, Chu C, Li X, Tong S. [Separation and purification of acteoside from Rehmannia glutinosa by combining macroporous resin with high-speed countercurrent chromatography]. Se Pu. 2017 Sep 8;35(9):1014-1021. doi: 10.3724/SP.J.1123.2017.04030. Chinese. PubMed PMID: 29048861.
20: Yang C, Yin X, Dong X, Zhang X, You L, Wang W, Wang J, Chen Q, Ni J. Determination of the phytochemical composition of Jingning fang and the in vivo pharmacokinetics of its metabolites in rat plasma by UPLC-MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Nov 1;1067:71-88. doi: 10.1016/j.jchromb.2017.09.019. Epub 2017 Sep 21. PubMed PMID: 29017076.

Explore Compound Types